Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
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Overview
Description
Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound derived from L-aspartic acid and 1-aminocyclopropanecarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the coupling of L-aspartic acid with 1-aminocyclopropanecarboxylic acid. This process can be achieved through various methods, including:
Chemical Synthesis: The chemical synthesis route involves the protection of the amino group in L-aspartic acid, followed by the coupling with 1-aminocyclopropanecarboxylic acid using coupling agents such as carbodiimides.
Enzymatic Synthesis: Enzymatic methods utilize specific enzymes to catalyze the coupling reaction between L-aspartic acid and 1-aminocyclopropanecarboxylic acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized chemical or enzymatic routes. The process is designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can be compared with other similar compounds, such as:
L-aspartyl-L-phenylalanine methyl ester: Known for its use as an artificial sweetener (aspartame), this compound shares structural similarities but differs in its applications and properties.
N-acetyl-L-aspartyl-L-glutamate: A neurotransmitter with distinct biological functions, highlighting the diversity of aspartyl-based compounds.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a variety of research and industrial applications .
Properties
CAS No. |
109005-98-3 |
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Molecular Formula |
C10H16N2O5 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(3S)-3-amino-4-[(1-ethoxycarbonylcyclopropyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H16N2O5/c1-2-17-9(16)10(3-4-10)12-8(15)6(11)5-7(13)14/h6H,2-5,11H2,1H3,(H,12,15)(H,13,14)/t6-/m0/s1 |
InChI Key |
YMXIVSSKINNAJW-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCOC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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